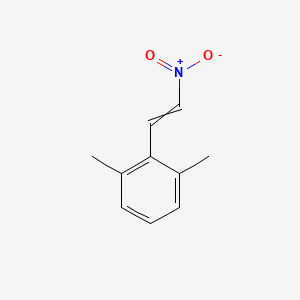
1,3-Dimethyl-2-(2-nitroethenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-2-(2-nitroethenyl)benzene is an organic compound with the molecular formula C10H11NO2 It is a derivative of benzene, where the benzene ring is substituted with two methyl groups and a nitroethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-2-(2-nitroethenyl)benzene can be synthesized through several methods. One common approach involves the nitration of 1,3-dimethylbenzene (m-xylene) followed by the introduction of the nitroethenyl group. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the nitration process. Additionally, advanced purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-2-(2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Halogenating agents, Lewis acids.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or nitro derivatives.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
1,3-Dimethyl-2-(2-nitroethenyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-dimethyl-2-(2-nitroethenyl)benzene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition, DNA damage, and oxidative stress. The specific pathways involved depend on the cellular context and the presence of other reactive species.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-2-nitrobenzene: Similar structure but lacks the nitroethenyl group.
2-Nitro-m-xylene: Another derivative of m-xylene with a nitro group.
2,6-Dimethylnitrobenzene: Similar to 1,3-dimethyl-2-nitrobenzene but with different substitution patterns.
Uniqueness
1,3-Dimethyl-2-(2-nitroethenyl)benzene is unique due to the presence of both methyl and nitroethenyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
1,3-dimethyl-2-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C10H11NO2/c1-8-4-3-5-9(2)10(8)6-7-11(12)13/h3-7H,1-2H3 |
Clé InChI |
BMWXALXCXAXAPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)C=C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11726204.png)
![1-[4-(4-chlorophenyl)-2,6-dioxocyclohexyl]-N-methylmethanimine oxide](/img/structure/B11726208.png)
![(1S,3E,4R)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11726213.png)

![1-{N'-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydrazinecarbonyl}-N-phenylformamide](/img/structure/B11726223.png)

carbonyl}carbamate](/img/structure/B11726228.png)
![1-[3-(Methylsulfonyl)phenyl]cyclobutylamine](/img/structure/B11726229.png)

![3-{[(2,4-Dichlorophenyl)methoxy]imino}propanenitrile](/img/structure/B11726237.png)
